molecular formula C13H27NO2 B3099021 Tert-butyl 9-aminononanoate CAS No. 134857-22-0

Tert-butyl 9-aminononanoate

Cat. No.: B3099021
CAS No.: 134857-22-0
M. Wt: 229.36 g/mol
InChI Key: ZBCMTOSSMTZXRW-UHFFFAOYSA-N
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Description

Tert-butyl 9-aminononanoate is an organic compound with the molecular formula C13H27NO2. It is a long-chain amine and is used in various industrial applications, including the production of detergents, emulsifiers, and surfactants. This compound is also known for its role in scientific research, particularly in the preparation of target protein EED degrdn.-inducing degraducer for preventing or treating diseases related to EED, EZH2, or PRC2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-aminononanoate typically involves the reaction of a nonanoic acid derivative with tert-butylamine. One common method includes the use of 7N ammonia in methanol, stirred at 50°C for 24 hours . The reaction mixture is then concentrated to yield the desired product as an oil.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Cold-chain transportation and storage under inert atmosphere at temperatures below -20°C are essential to maintain the compound’s stability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9-aminononanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl 9-aminononanoate is widely used in scientific research due to its versatility. Some key applications include:

    Chemistry: It serves as a building block in organic synthesis and the preparation of complex molecules.

    Biology: The compound is used in the study of protein interactions and enzyme functions.

    Medicine: It is involved in the development of therapeutic agents targeting diseases related to EED, EZH2, or PRC2.

    Industry: Its role in the production of detergents, emulsifiers, and surfactants highlights its industrial significance.

Mechanism of Action

The mechanism of action of tert-butyl 9-aminononanoate involves its interaction with specific molecular targets. It acts as a degrdn.-inducing degraducer for target proteins such as EED, EZH2, or PRC2. These interactions lead to the modulation of protein functions and pathways involved in disease prevention and treatment .

Comparison with Similar Compounds

  • Nonanoic acid, 9-amino-, 1,1-dimethylethyl ester
  • 9-Aminononanoic acid tert-buthyl ester

Comparison: Tert-butyl 9-aminononanoate stands out due to its unique structure, which includes a tert-butyl group. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 9-aminononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMTOSSMTZXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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